4-fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Description
4-fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16FN3O4S2 and its molecular weight is 421.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is a fluorinated derivative that belongs to the aniline class . Aniline derivatives are often used in the synthesis of a wide variety of compounds, including pharmaceuticals, and can interact with a variety of biological targets.
Mode of Action
It is known that the compound is a boron reagent used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key step in many synthetic pathways . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst
Result of Action
It is known that the compound has been studied for potential use in pharmaceutical therapy for the treatment of pain .
Biological Activity
4-Fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide compound with significant potential in various therapeutic applications. Its unique structural features, including a sulfonamide group and a pyridazine ring, contribute to its biological activity, particularly in the fields of immunology and oncology.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C16H17F N4O2S. The presence of fluorine, nitrogen, oxygen, and sulfur in its structure enhances its reactivity and biological interactions. The sulfonamide group is known for its ability to participate in nucleophilic substitutions and electrophilic aromatic substitutions, which are crucial for its biological activity.
The biological activity of this compound primarily involves the inhibition of perforin-mediated cytolysis. Perforin is a protein that plays a vital role in immune responses, particularly in the cytotoxic activity of immune cells. By inhibiting this pathway, the compound may have applications in treating autoimmune diseases and enhancing the efficacy of immunotherapies.
Biological Activities
Research indicates that compounds similar to this sulfonamide exhibit various biological activities:
- Anticancer Activity : Sulfonamides have been explored for their potential as anticancer agents due to their ability to inhibit key enzymes involved in cancer progression. Studies suggest that this compound may induce apoptosis in cancer cells by modulating microtubule assembly and enhancing caspase activity .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting specific inflammatory pathways. Its structural features allow it to interact with enzymes involved in inflammatory responses, which could lead to therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of sulfonamide derivatives, including this compound:
- In Vitro Studies : In cell line studies, compounds with similar structures were found to inhibit cancer cell proliferation significantly. For instance, certain derivatives demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 μM .
- Animal Models : In vivo studies have shown that related compounds exhibit significant anti-inflammatory effects comparable to established anti-inflammatory drugs like diclofenac sodium. These findings suggest that this compound could be developed into a therapeutic agent with dual anticancer and anti-inflammatory properties .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | Similar sulfonamide and pyridazine structures | Focused on different substituent patterns affecting activity |
Benzenesulphonamides | General class with varying substitutions | Broad range of biological activities; less specificity than target compound |
Substituted arylsulphonamides | Similar aryl-sulphonamide structure | Known for specific inhibition against perforin, highlighting structural activity relationships |
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-12-10-15(6-7-16(12)19)28(25,26)22-14-5-3-4-13(11-14)17-8-9-18(21-20-17)27(2,23)24/h3-11,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTZFJMQDGWABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.